REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.[ClH:11].[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC>ClC1C=CC=CC=1>[Cl:11][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
tricaprylylmethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 days
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Duration
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3 d
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
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Details
|
extracted into 3×100 mL of hexane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClCCC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |